Bottromycin A2 is a cyclic peptide antibiotic that exhibits significant antibacterial activity, particularly against drug-resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound is classified within the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily, highlighting its complex biosynthesis and structural characteristics. Bottromycin A2 was first isolated from the actinobacterium Streptomyces bottropensis in 1957, and it has since garnered attention for its potential applications in combating multidrug-resistant infections due to its unique mechanism of action and structural properties.
Bottromycin A2 is derived from the Streptomyces genus, specifically from Streptomyces bottropensis, which is known for producing a variety of bioactive natural products. The classification of bottromycin A2 as a macrocyclic peptide places it in a category of compounds that are characterized by their cyclic structure and complex modifications, including methylation and thiazole ring formation. This classification is essential for understanding its biosynthetic pathway and potential therapeutic applications.
The synthesis of bottromycin A2 has been achieved through both natural extraction and total synthesis methods. The total synthesis, accomplished in 2009, involved a series of 17 steps that utilized peptide coupling techniques alongside other chemical reactions such as condensation, Mannich reactions, and palladium-catalyzed decarboxylation. This approach was necessary due to the unique structural features of bottromycin A2, which could not be synthesized using traditional solid-phase peptide synthesis techniques.
Bottromycin A2 possesses a complex molecular structure characterized by a macrocyclic amidine linkage and several methylated amino acids. The three-dimensional structure was elucidated using nuclear magnetic resonance (NMR) spectroscopy, revealing critical aspects such as:
The structural data indicate that bottromycin A2 has distinct conformational characteristics that facilitate its interaction with bacterial ribosomes.
Research has shown that modifications to the side chain can significantly affect both the stability and activity of bottromycin derivatives. For example, semisynthetic approaches have yielded compounds with improved resistance to hydrolysis while retaining antibacterial efficacy against resistant strains.
Bottromycin A2 functions primarily by inhibiting bacterial protein synthesis. It binds to the A-site of the ribosomal 50S subunit, blocking the binding of aminoacyl transfer RNA (tRNA). This action leads to premature termination of protein synthesis due to the release of aminoacyl-tRNA from the ribosome.
Experimental studies have demonstrated that bottromycin A2 interferes with multiple steps in protein synthesis. Specifically:
These findings underscore bottromycin A2's potential as an effective antibiotic against resistant bacterial strains.
Bottromycin A2 exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its potential formulation as an antibiotic.
Bottromycin A2 shows promise for scientific applications primarily in microbiology and pharmacology:
Bottromycin A2 belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily of natural products, a class characterized by ribosomal production of a precursor peptide followed by extensive enzymatic modifications. Unlike most RiPPs that feature an N-terminal leader peptide for enzyme recognition, bottromycin biosynthesis utilizes an unusual C-terminal follower peptide for this purpose. The precursor peptide (designated BmbC in Streptomyces bottropensis or BtmD in Streptomyces scabies) is a 44-amino acid polypeptide where the bottromycin A2 core derives from residues 2-9 (Gly₁-Pro₂-Val₃-Val₄-Val₅-Phe₆-Asp₇-Cys₈). The C-terminal follower peptide (residues 10-44) directs the biosynthetic enzymes to modify the core region but is absent in the mature antibiotic [1] [4] [9].
The bottromycin biosynthetic gene cluster is highly conserved across producers and encodes approximately 13 genes. Key among these are:
Table 1: Core Enzymes in Bottromycin A2 Biosynthesis
Gene Symbol | Protein Function | Modification Catalyzed |
---|---|---|
bmbD/btmD | Precursor peptide | Provides ribosomal scaffold for modifications |
bmbE | YcaO-domain cyclodehydratase | Macroamidine formation |
bmbD | YcaO-domain cyclodehydratase | Thiazoline formation (later oxidized) |
bmbB/BtmB | Radical SAM methyltransferase | β-methylation of Valine₃/Valine₄ |
bmbH/BtmH | Radical SAM methyltransferase | β-methylation of Proline₂ |
bmbI/BtmI | Radical SAM methyltransferase | β-methylation of Phenylalanine₆ |
bmbK | Putative esterase | Methyl ester formation on Aspartate₇ |
Bottromycin A2 (C₄₂H₆₂N₈O₇S; molecular weight 823.06 g/mol) exhibits an exceptional density of post-translational modifications on its compact 8-amino acid core, resulting in a complex three-dimensional structure with potent biological activity [4] [8] .
Macrocyclic Amidine: The defining structural element is a 14-membered macrocyclic amidine formed between the N-terminal α-amine of Glycine₁ and the backbone carbonyl of Valine₄. This amidine linkage creates a bicyclic structure incorporating a six-membered dihydroimidazole ring. In vitro reconstitution studies proved that the YcaO-domain enzyme BmbE catalyzes this ATP-dependent cyclodehydration reaction. NMR spectroscopy confirmed significant chemical shift changes for Val₃, Val₄, Val₅, and Pro₂ protons upon macrocyclization, indicative of conformational constraints [1] [4].
Extensive β-Methylations: Bottromycin A2 contains three β-methyl groups on unactivated carbon centers:
(2S,3S)-β-Methylvaline (MeVal) at positions 3 and/or 4These modifications are installed by three distinct class B radical SAM methyltransferases (BtmB, BtmH, BtmI), which require cobalamin as a cofactor. Deletion of these genes produces demethylated bottromycin analogs with reduced or absent antibacterial activity [2] [4] [9].
D-Amino Acid and Thiazole: The C-terminal residue is a methyl ester of D-β-(2-thiazolyl)-alanine, derived from L-Aspartate₇ and L-Cysteine₈. The transformation involves:
Table 2: Key Structural Features of Mature Bottromycin A2
Structural Feature | Amino Acid Position | Chemical Origin | Biosynthetic Enzyme |
---|---|---|---|
Macrocyclic Amidine Ring | Gly₁ - Val₄ | Condensation: α-NH₂(Gly₁) + C=O(Val₄) | BmbE (YcaO) |
β-Methylproline | Pro₂ | Methyl addition at β-carbon | BtmH (Radical SAM MTase) |
β-Methylvaline(s) | Val₃/Val₄ | Methyl addition at β-carbon | BtmB (Radical SAM MTase) |
β-Methylphenylalanine | Phe₆ | Methyl addition at β-carbon | BtmI (Radical SAM MTase) |
Thiazole Ring | Cys₈ | Dehydration/cyclization/oxidation of Cys₈ | BmbD (YcaO) + Oxidase |
D-β-(2-Thiazolyl)-alanine-OMe | Asp₇-Cys₈ (modified) | Epimerization (Asp₇), Methyl esterification (Asp₇) | Epimerase + Esterase (BmbK?) |
Bottromycin was first isolated in 1957 from Streptomyces bottropensis found in soil samples from Bottrop, Germany. Initial studies noted its potent activity against Gram-positive bacteria but encountered significant challenges in elucidating its structure due to its complex and unprecedented modifications [4] [7] [9].
Initial proposals incorrectly suggested a linear structure capped with pivalic acid (tert-butyl carboxylic acid) or Δ¹-isocaproic acid at the N-terminus. A 1966 publication proposed bottromycin A2 contained a "tetrapeptide" (3,3-dimethyl-2-aminobutyryl-valyl-3-methylprolyl-glycine) and a "dipeptide" (3-methyl-3-phenylalanyl-3-(2-thiazolyl)-β-alanine) linked via an undefined bond [3] [7] [9].
Cyclic Structure and Amidine Revision (1980s-1990s):The pivotal revision came in 1983 when re-examination using nuclear magnetic resonance (NMR) spectroscopy revealed the macrocyclic amidine linkage, replacing the proposed linear pivaloyl cap. This established the core tetrapeptide macrocycle connected via an amidine bond between Gly₁ and Val₄ to a linear "tail" containing MePhe₆, Asp₇, and the thiazole-modified Cys₈. However, the absolute stereochemistry, particularly the D-configuration of the Asp-derived moiety and the precise locations of methyl groups, remained unresolved [3] [4] [9].
Total Synthesis and Absolute Configuration (2009):The complete and definitive structure of bottromycin A2, including its challenging absolute stereochemistry at multiple centers (18R, 25S, 43R), was finally confirmed in 2009 through a landmark 17-step total synthesis. This synthesis involved complex steps like Mannich reactions and palladium-catalyzed decarboxylation to assemble the macrocyclic amidine and install the β-methyl groups and D-amino acid. Comparison of synthetic bottromycin A2 with the natural product using NMR, high-resolution mass spectrometry (HRMS), and optical rotation data confirmed the structural assignment. This work corrected decades of ambiguity and provided a foundation for detailed biosynthetic studies and analog development [4] [9].
Table 3: Historical Timeline of Bottromycin A2 Structural Elucidation
Year | Key Finding or Proposal | Techniques Used | Correct/Incorrect Aspect |
---|---|---|---|
1957 | Discovery from Streptomyces bottropensis | Fermentation, Bioassay | Correct identification as a new antibiotic |
1958 | Identification of methyl ester, Gly, Val, MePhe, thia-β-Ala-OMe | Hydrolysis, Acetylation, Paper Chromatography | Correct components but incorrect connectivity |
1966 | Proposed linear structure with pivalic acid cap and two peptides | Hydrolysis, pKa studies | Incorrect (Linear, Pivalic acid cap) |
1975 | Revised linear structure with Δ¹-isocaproic acid cap | Mass Spectrometry, ¹H NMR (Low resolution) | Incorrect (Linear, Wrong cap) |
1983 | Identification of macrocyclic amidine linkage | ¹H NMR (Improved resolution) | Correct (Macrocyclic amidine core) |
2009 | Total synthesis confirming absolute stereochemistry | Multi-step Synthesis, NMR, HRMS, [α]D | Correct (Full stereochemical assignment: 18R, 25S, 43R) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4